Silymarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Liver Disease Management

Silymarin's most widely studied application is in liver disease management. Research suggests it may offer protection against liver damage caused by toxins, alcohol, and certain medications []. Silymarin's antioxidant properties are believed to play a role in this protection by scavenging free radicals and reducing oxidative stress in liver cells []. Studies have shown potential benefits for individuals with alcoholic liver disease, non-alcoholic fatty liver disease, and hepatitis []. However, more robust clinical trials are needed to confirm its efficacy and determine optimal dosage for specific conditions [].

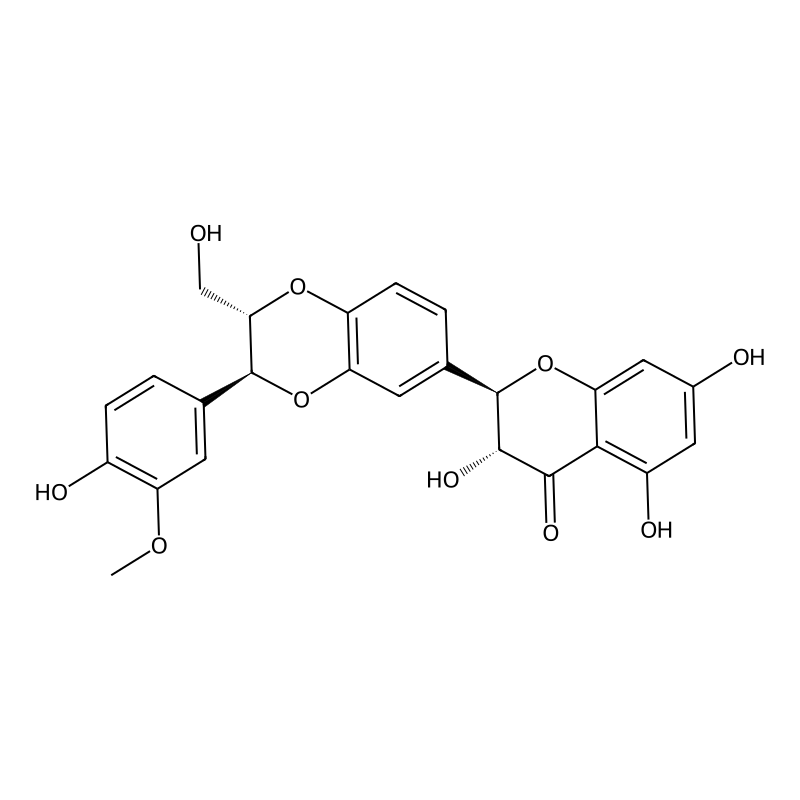

Silymarin is a complex mixture of flavonoids extracted from the seeds of the milk thistle plant (Silybum marianum). It primarily consists of four active components: silybin, isosilybin, silychristin, and silydianin. Silybin is recognized as the most bioactive component, contributing significantly to the pharmacological properties attributed to silymarin. The chemical formula for silymarin is , with a molecular weight of approximately 482.44 g/mol . Silymarin exhibits potent antioxidant properties, which help protect cells from oxidative damage and support liver health.

The exact mechanism of action of silymarin is still under investigation, but several potential mechanisms have been proposed:

- Antioxidant activity: Silymarin's free radical scavenging properties may help protect liver cells from oxidative damage caused by toxins and free radicals.

- Liver cell regeneration: Silymarin may stimulate the synthesis of proteins necessary for liver cell regeneration.

- Anti-inflammatory effects: Silymarin may reduce inflammation in the liver, which can be beneficial in various liver diseases.

More research is needed to fully understand the specific mechanisms by which silymarin exerts its effects.

Here are some safety considerations:

- Drug interactions: Silymarin may interact with certain medications, so it's important to consult a healthcare professional before use, especially if taking other medications.

- Pregnancy and lactation: Safety data for pregnant and lactating women is limited; consult a healthcare professional before use.

Silymarin undergoes various metabolic transformations in the body, primarily through phase I and phase II metabolism. In phase I, it may be oxidized or reduced, while phase II involves conjugation reactions where silymarin is linked to endogenous molecules such as glucuronic acid or sulfate. These reactions enhance its solubility and facilitate excretion . Notably, silybin can form glucuronides that are transported via biliary flow to the intestines, where they can be further metabolized by gut microbiota .

Silymarin exhibits a wide range of biological activities:

- Antioxidant Effects: It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage .

- Hepatoprotective Properties: Silymarin is widely used for liver protection against toxins and diseases such as hepatitis and cirrhosis. It promotes liver regeneration and improves liver function by enhancing protein synthesis .

- Anti-Cancer Activity: Research indicates that silymarin may inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways related to cell growth and apoptosis .

- Anti-Inflammatory Effects: Silymarin has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and pathways such as nuclear factor kappa B (NF-kB) .

Silymarin is typically extracted from milk thistle seeds using methods such as:

- Solvent Extraction: Organic solvents like ethanol or methanol are used to dissolve the flavonoids from the plant material.

- Supercritical Fluid Extraction: This method utilizes supercritical carbon dioxide to extract silymarin with high efficiency while preserving its bioactivity.

- Chromatographic Techniques: Further purification can be achieved through high-performance liquid chromatography (HPLC) to isolate individual components like silybin from the mixture .

Silymarin has several applications in both traditional and modern medicine:

- Liver Health Supplements: Commonly used as a dietary supplement for liver detoxification and protection against liver diseases.

- Pharmaceutical Formulations: Incorporated into various formulations aimed at treating liver disorders and other conditions due to its therapeutic properties.

- Cosmetic Products: Utilized for its antioxidant properties in skincare formulations to protect against skin aging and damage .

Silymarin interacts with various medications, impacting their pharmacokinetics:

- Cytochrome P450 Enzyme System: Silymarin can influence the metabolism of drugs processed by liver enzymes, potentially altering their effectiveness and side effects. For example, it may increase or decrease the metabolism of drugs like lovastatin and cyclosporine .

- P-Glycoprotein Substrates: It may affect drug absorption by modulating cellular transport mechanisms, impacting how certain medications are absorbed in the body .

Several compounds exhibit similar biological activities or structural characteristics to silymarin:

| Compound | Source | Key Activities |

|---|---|---|

| Silybin | Milk Thistle | Hepatoprotective, antioxidant |

| Curcumin | Turmeric | Anti-inflammatory, antioxidant |

| Resveratrol | Grapes | Antioxidant, anti-cancer |

| Quercetin | Various fruits & vegetables | Antioxidant, anti-inflammatory |

| Green Tea Polyphenols | Green Tea | Antioxidant, anti-cancer |

Uniqueness of Silymarin:

Silymarin stands out due to its specific hepatoprotective effects combined with its ability to modulate multiple signaling pathways involved in cancer progression. Unlike other compounds that may focus primarily on antioxidant activity, silymarin's multifaceted role in liver health and potential anti-cancer properties makes it particularly unique among natural products.

Defatting Processes and Solvent Optimization

The extraction of silymarin from Silybum marianum seeds necessitates effective defatting processes due to the high lipid content of approximately 25-27% in the seed material [1] [2]. Traditional defatting protocols employ petroleum ether or n-hexane as primary solvents, with established parameters demonstrating optimal efficiency under specific conditions.

The European Pharmacopoeia recommends a standardized two-step defatting procedure utilizing n-hexane for 6 hours [3] [4]. This protocol operates at ambient temperature (25°C) with a liquid-to-solid ratio of 10:1, achieving comprehensive lipid removal while preserving silymarin integrity. Alternative defatting methodologies include petroleum ether extraction at elevated temperatures (60°C) for 8 hours with a 20:1 solvent ratio [5] [6].

Research findings indicate that ethyl acetate represents a superior defatting solvent compared to traditional petroleum-based alternatives [6]. The ethyl acetate defatting process operates at 75°C for 1 hour with a 10:1 liquid-to-solid ratio, demonstrating high efficiency while maintaining environmental compatibility. This method exhibits reduced toxicity and enhanced extraction selectivity for silymarin components.

Supercritical carbon dioxide defatting has emerged as an environmentally sustainable alternative [7] [8]. Operating conditions of 40°C and 200 bar pressure for 30 minutes achieve complete lipid removal with minimal environmental impact. The supercritical fluid extraction method eliminates toxic solvent residues while preserving thermolabile silymarin compounds.

Novel acid pretreatment methods utilizing 1.5% sulfuric acid (w/w) at 50°C for 18 hours have demonstrated equivalent defatting efficiency to petroleum ether extraction [9]. This approach offers cost-effective defatting while reducing reliance on volatile organic solvents.

| Defatting Method | Solvent | Temperature (°C) | Time | Liquid-to-Solid Ratio | Efficiency |

|---|---|---|---|---|---|

| Traditional | n-Hexane | 25 | 6 hours | 10:1 | High |

| Enhanced | Petroleum Ether | 60 | 8 hours | 20:1 | High |

| Green Alternative | Ethyl Acetate | 75 | 1 hour | 10:1 | High |

| Supercritical | Carbon Dioxide | 40 | 30 minutes | N/A | Very High |

| Acid Pretreatment | H₂SO₄ (1.5%) | 50 | 18 hours | 1.5% w/w | High |

Pressurized Liquid Extraction vs. Traditional Soxhlet Methods

Pressurized liquid extraction (PLE) represents a significant advancement over traditional Soxhlet extraction methodologies for silymarin recovery [3] [4]. Comparative studies demonstrate that PLE achieves superior extraction yields while substantially reducing processing time and solvent consumption.

Traditional Soxhlet extraction requires 5-11 hours of continuous operation with methanol at 75°C [3] [4]. The process yields approximately 1.8% silymarin with individual component recoveries of silychristin (2.8 mg/g), silydianin (1.2 mg/g), silybin A (3.2 mg/g), silybin B (4.8 mg/g), isosilybin A (1.8 mg/g), and isosilybin B (1.2 mg/g) [3].

In contrast, PLE operates at 125°C and 60 bar pressure for 10 minutes, achieving silymarin yields of 3.85% with enhanced component recovery [3] [4]. The PLE yields demonstrate significant improvements: silychristin (3.3 mg/g), silydianin (6.9 mg/g), silybin A (3.3 mg/g), silybin B (5.1 mg/g), isosilybin A (2.6 mg/g), and isosilybin B (1.5 mg/g) [3]. This represents a 72% improvement in total silymarin recovery compared to traditional Soxhlet extraction.

Accelerated solvent extraction (ASE) utilizing acetone as the extraction solvent demonstrates optimal performance for silymarin recovery from mechanically separated pericarp material [10]. ASE conditions of 100°C and 100 bar pressure for 20 minutes yield 2.24-fold higher silymarin content compared to whole fruit extractions [10].

The elimination of defatting requirements represents a significant advantage of PLE methodology [3] [4]. Traditional protocols necessitate preliminary n-hexane defatting, whereas PLE effectively extracts silymarin components directly from non-defatted seed material without compromising yield or purity.

| Extraction Method | Temperature (°C) | Pressure (bar) | Time | Yield (%) | Solvent Volume |

|---|---|---|---|---|---|

| Traditional Soxhlet | 75 | 1 | 5 hours | 1.8 | High |

| Pressurized Liquid | 125 | 60 | 10 minutes | 3.85 | Low |

| Accelerated Solvent | 100 | 100 | 20 minutes | 2.24 | Moderate |

Chromatographic Separation: High-Performance Liquid Chromatography and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Protocols

High-performance liquid chromatography (HPLC) represents the gold standard for silymarin component separation and quantification [11] [12]. Optimal chromatographic conditions utilize reversed-phase C18 columns (250 × 4.6 mm, 5 μm particle size) with gradient elution employing water containing 0.1% formic acid and methanol [11] [12].

The established HPLC protocol operates at 1.0 mL/min flow rate with UV detection at 288 nm [11] [12]. The gradient elution program initiates at 35% methanol, increases to 45% over 13 minutes, maintains isocratic conditions for 2 minutes, then returns to initial conditions [11]. This methodology achieves baseline resolution of nine key silymarin components within 15 minutes analysis time.

Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) provides enhanced sensitivity and specificity for silymarin analysis [13] [14]. The optimized UHPLC method employs C18 columns (100 × 2.1 mm, 1.8 μm particle size) with acetonitrile-water gradient elution at 0.3 mL/min flow rate [13] [14].

The UHPLC-MS/MS protocol achieves complete analysis within 7 minutes with lower limits of quantitation ranging from 0.04 to 0.16 μM [13] [14]. Negative ion electrospray ionization provides optimal sensitivity for silymarin flavonolignans, with multiple reaction monitoring (MRM) transitions enabling precise quantification [13] [14].

Ion mobility spectrometry coupled with mass spectrometry (IMS-MS) offers superior separation of structural isomers [15]. The UHPLC-IMS-MS methodology separates 11 target silymarin compounds and 5 unknown flavonolignan isomers within 14.5 minutes analysis time [15]. This technique provides collision cross-section data for enhanced compound identification.

Preparative high-performance liquid chromatography utilizing binary-column recycling systems enables efficient isolation of individual silymarin components [16]. The system achieves purities exceeding 98% for silybin A, silybin B, isosilybin A, and isosilybin B while reducing solvent consumption by 91% compared to conventional preparative methods [16].

| Chromatographic Method | Column | Analysis Time | Detection | LOQ Range | Components Resolved |

|---|---|---|---|---|---|

| HPLC-UV | C18 (250 × 4.6 mm, 5 μm) | 15 minutes | UV 288 nm | 0.1-0.5 μM | 9 |

| UHPLC-MS/MS | C18 (100 × 2.1 mm, 1.8 μm) | 7 minutes | MS/MS | 0.04-0.16 μM | 8 |

| UHPLC-IMS-MS | C18 (100 × 2.1 mm, 1.8 μm) | 14.5 minutes | Ion Mobility-MS | 0.08-0.16 μM | 16 |

| Preparative HPLC | C18 (250 × 10 mm, 5 μm) | 30 minutes | UV 288 nm | 1.0-5.0 μM | 4 |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

EXPL THER A 2012 clinical trial, cofunded by NCCAM and the National Institute of Diabetes and Digestive and Kidney Diseases, showed that two higher-than-usual doses of silymarin were no better than placebo for chronic hepatitis C in people who had not responded to standard antiviral treatment.

EXPL THER ...laboratory studies suggested that milk thistle may benefit the liver by protecting and promoting the growth of liver cells, fighting oxidation (a chemical process that can damage cells), and inhibiting inflammation. However, results from small clinical trials of milk thistle for liver diseases have been mixed, and two rigorously designed studies found no benefit.

EXPL THER Silymarin has been used in pregnant women who have a bile blockage in the liver, with no toxic effects to the patient or fetus. Silymarin have also been given to children intravenously for mushroom poisoning.

For more Therapeutic Uses (Complete) data for Milk Thistle Extract (16 total), please visit the HSDB record page.

MeSH Pharmacological Classification

ATC Code

A05 - Bile and liver therapy

A05B - Liver therapy, lipotropics

A05BA - Liver therapy

A05BA03 - Silymarin

Pictograms

Health Hazard

Other CAS

65666-07-1

Metabolism Metabolites

Associated Chemicals

Wikipedia

Drug Warnings

Milk thistle can produce allergic reactions, which tend to be more common among people who are allergic to plants in the same family (for example, ragweed, chrysanthemum, marigold, and daisy).

In clinical trials, milk thistle appears to be well tolerated in recommended doses. Occasionally, people report various gastrointestinal side effects.

Use Classification

Methods of Manufacturing

Silymarin, which can be extracted from the seeds (fruit) of the milk thistle plant, is believed to be the biologically active part of the herb. The seeds are used to prepare capsules, extracts, powders, and tinctures

General Manufacturing Information

The medicinal ingredient found in milk thistle is silymarin, an extract of milk thistle seeds. It is an antioxidant that protects against cell damage. Silymarin contains 4 compounds: silybin (the most active), isosilybin, silychristin, and silydianin. Most research has studied silymarin or its major compound silybin, instead of the plant in its whole form.

Storage Conditions

Interactions

Pretreatment with silymarin and silybin gives 100% protection against mushroom poisoning in experimental animals.

Antagonizes phentolamine and yohimbine.

Milk thistle (Silybum marianum) has been used in humans for the treatment of liver disease because of its antioxidant properties and its ability to stabilize cell membranes and regulate cell permeability. To investigate possible hepatoprotective effects in birds, standardized extracts (80%) of silymarin from milk thistle were tested in white Carneaux pigeons (Columba livia). Pigeons were separated into 3 groups and fed diets formulated to provide milk thistle at a level of 0, 10, or 100 mg/kg body weight per day. After acclimation, the birds were challenged with B1 aflatoxin (3 mg/kg body weight for 2 consecutive days) by oral gavage. Liver function then was assessed by hematologic testing and plasma biochemical analysis, liver histopathology, and hepatobiliary scintigraphy. Results of histopathology and hepatobiliary scintigraphy showed no protective effects from milk-thistle administration. Aflatoxin challenge resulted in hepatic inflammation and necrosis, biliary-duct hyperplasia, and lymphocyte infiltration. All hepatobiliary scintigraphy elements increased significantly after aflatoxin challenge. Bile acid levels and plasma enzyme concentrations of aspartate aminotransferase, lactate dehydrogenase, alanine aminotransferase, and creatine phosphokinase all increased after aflatoxin exposure and were mostly unchanged with consumption of milk thistle. Only birds fed 10 mg/kg body weight milk thistle showed significant reductions in lactate dehydrogenase, alanine aminotransferase, and creatine phosphokinase concentrations after aflatoxin exposure. Our results show that consumption of milk thistle is not associated with hepatoprotective effects against acute B1 aflatoxin exposure in pigeons.

For more Interactions (Complete) data for Milk Thistle Extract (24 total), please visit the HSDB record page.

Dates

2: Yurtcu E, Darcansoy Iseri O, Iffet Sahin F. Effects of silymarin and silymarin-doxorubicin applications on telomerase activity of human hepatocellular carcinoma cell line HepG2. J BUON. 2015 Mar-Apr;20(2):555-61. PubMed PMID: 26011349.

3: Pérez-H J, Carrillo-S C, García E, Ruiz-Mar G, Pérez-Tamayo R, Chavarría A. Neuroprotective effect of silymarin in a MPTP mouse model of Parkinson's disease. Toxicology. 2014 May 7;319:38-43. doi: 10.1016/j.tox.2014.02.009. Epub 2014 Mar 4. PubMed PMID: 24607817.

4: Zholobenko A, Modriansky M. Silymarin and its constituents in cardiac preconditioning. Fitoterapia. 2014 Sep;97:122-32. doi: 10.1016/j.fitote.2014.05.016. Epub 2014 May 29. Review. PubMed PMID: 24879900.

5: Keshavarz Afshar R, Chaichi MR, Ansari Jovini M, Jahanzad E, Hashemi M. Accumulation of silymarin in milk thistle seeds under drought stress. Planta. 2015 Sep;242(3):539-43. doi: 10.1007/s00425-015-2265-9. Epub 2015 Feb 24. PubMed PMID: 25708739.

6: Li D, Xu D, Wang T, Shen Y, Guo S, Zhang X, Guo L, Li X, Liu L, Wen F. Silymarin attenuates airway inflammation induced by cigarette smoke in mice. Inflammation. 2015 Apr;38(2):871-8. doi: 10.1007/s10753-014-9996-9. PubMed PMID: 25117568.

7: Poruba M, Kazdová L, Oliyarnyk O, Malinská H, Matusková Z, Tozzi di Angelo I, Skop V, Vecera R. Improvement bioavailability of silymarin ameliorates severe dyslipidemia associated with metabolic syndrome. Xenobiotica. 2015;45(9):751-6. doi: 10.3109/00498254.2015.1010633. Epub 2015 Jul 16. PubMed PMID: 26068528.

8: Razavi-Azarkhiavi K, Ali-Omrani M, Solgi R, Bagheri P, Haji-Noormohammadi M, Amani N, Sepand MR. Silymarin alleviates bleomycin-induced pulmonary toxicity and lipid peroxidation in mice. Pharm Biol. 2014 Oct;52(10):1267-71. doi: 10.3109/13880209.2014.889176. Epub 2014 Jul 15. PubMed PMID: 25026360.

9: Wang M, Xie T, Chang Z, Wang L, Xie X, Kou Y, Xu H, Gao X. A New Type of Liquid Silymarin Proliposome Containing Bile Salts: Its Preparation and Improved Hepatoprotective Effects. PLoS One. 2015 Dec 16;10(12):e0143625. doi: 10.1371/journal.pone.0143625. eCollection 2015. PubMed PMID: 26674103; PubMed Central PMCID: PMC4682635.

10: Aller R, Izaola O, Gómez S, Tafur C, González G, Berroa E, Mora N, González JM, de Luis DA. Effect of silymarin plus vitamin E in patients with non-alcoholic fatty liver disease. A randomized clinical pilot study. Eur Rev Med Pharmacol Sci. 2015 Aug;19(16):3118-24. PubMed PMID: 26367736.

11: Cheng KC, Asakawa A, Li YX, Chung HH, Amitani H, Ueki T, Cheng JT, Inui A. Silymarin induces insulin resistance through an increase of phosphatase and tensin homolog in Wistar rats. PLoS One. 2014 Jan 3;9(1):e84550. doi: 10.1371/journal.pone.0084550. eCollection 2014. PubMed PMID: 24404172; PubMed Central PMCID: PMC3880317.

12: Yamsani SK, Yamsani MR. Effect of silymarin pretreatment on the bioavailability of domperidone in healthy human volunteers. Drug Metabol Drug Interact. 2014;29(4):261-7. doi: 10.1515/dmdi-2014-0013. PubMed PMID: 25029082.

13: Evren E, Yurtcu E. In vitro effects on biofilm viability and antibacterial and antiadherent activities of silymarin. Folia Microbiol (Praha). 2015 Jul;60(4):351-6. doi: 10.1007/s12223-015-0399-6. Epub 2015 May 4. PubMed PMID: 25937395.

14: Mata-Santos HA, Dutra FF, Rocha CC, Lino FG, Xavier FR, Chinalia LA, Hossy BH, Castelo-Branco MT, Teodoro AJ, Paiva CN, dos Santos Pyrrho A. Silymarin reduces profibrogenic cytokines and reverses hepatic fibrosis in chronic murine schistosomiasis. Antimicrob Agents Chemother. 2014;58(4):2076-83. doi: 10.1128/AAC.01936-13. Epub 2014 Jan 21. PubMed PMID: 24449779; PubMed Central PMCID: PMC4023717.

15: Chang LW, Hou ML, Tsai TH. Silymarin in liposomes and ethosomes: pharmacokinetics and tissue distribution in free-moving rats by high-performance liquid chromatography-tandem mass spectrometry. J Agric Food Chem. 2014 Dec 3;62(48):11657-65. doi: 10.1021/jf504139g. Epub 2014 Nov 19. PubMed PMID: 25375210.

16: Hwang du H, Kim YI, Cho KH, Poudel BK, Choi JY, Kim DW, Shin YJ, Bae ON, Yousaf AM, Yong CS, Kim JO, Choi HG. A novel solid dispersion system for natural product-loaded medicine: silymarin-loaded solid dispersion with enhanced oral bioavailability and hepatoprotective activity. J Microencapsul. 2014;31(7):619-26. doi: 10.3109/02652048.2014.911375. Epub 2014 Apr 25. PubMed PMID: 24766208.

17: Shangguan M, Lu Y, Qi J, Han J, Tian Z, Xie Y, Hu F, Yuan H, Wu W. Binary lipids-based nanostructured lipid carriers for improved oral bioavailability of silymarin. J Biomater Appl. 2014 Feb;28(6):887-96. doi: 10.1177/0885328213485141. Epub 2013 Sep 5. PubMed PMID: 24008629.

18: Chen CH, Chang CC, Shih TH, Aljuffali IA, Yeh TS, Fang JY. Self-nanoemulsifying drug delivery systems ameliorate the oral delivery of silymarin in rats with Roux-en-Y gastric bypass surgery. Int J Nanomedicine. 2015 Mar 25;10:2403-16. doi: 10.2147/IJN.S79522. eCollection 2015. PubMed PMID: 25848259; PubMed Central PMCID: PMC4381630.

19: Wianowska D, Wiśniewski M. Simplified procedure of silymarin extraction from Silybum marianum L. Gaertner. J Chromatogr Sci. 2015 Feb;53(2):366-72. doi: 10.1093/chromsci/bmu049. Epub 2014 Jun 3. PubMed PMID: 24895445.

20: Snima KS, Arunkumar P, Jayakumar R, Lakshmanan VK. Silymarin encapsulated poly(D,L-lactic-co-glycolic acid) nanoparticles: a prospective candidate for prostate cancer therapy. J Biomed Nanotechnol. 2014 Apr;10(4):559-70. PubMed PMID: 24734508.